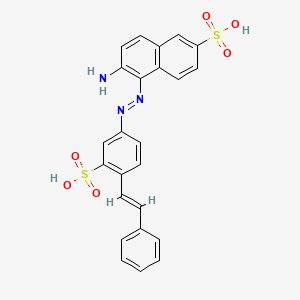
6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is often used in the dye industry due to its ability to produce brilliant hues. It is a member of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its transport and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonic acid
- 6-Amino-5-((2-(ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
Uniqueness
6-Amino-5-((4-(2-phenylvinyl)-3-sulphophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific structural features, such as the phenylvinyl group and the sulfonic acid groups, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring high solubility and specific binding characteristics.
Propiedades
Número CAS |
85895-94-9 |
|---|---|
Fórmula molecular |
C24H19N3O6S2 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfophenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H19N3O6S2/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16/h1-15H,25H2,(H,28,29,30)(H,31,32,33)/b7-6+,27-26? |
Clave InChI |
HQZBUELDFBBVSZ-RAHMGYBWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


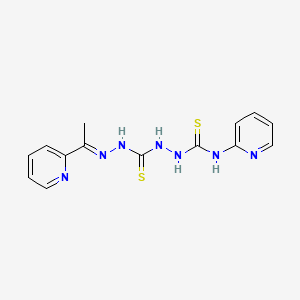

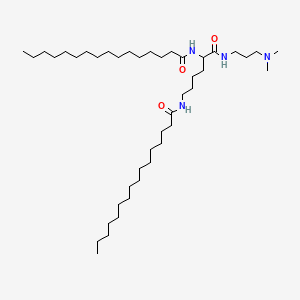
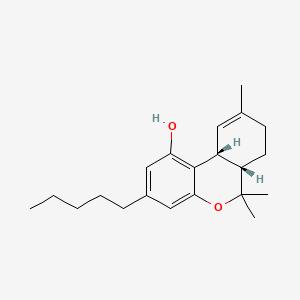
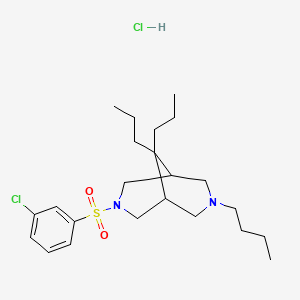
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
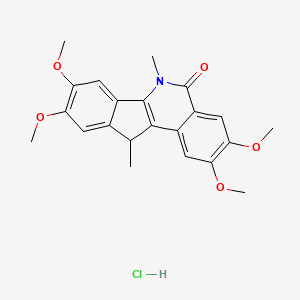

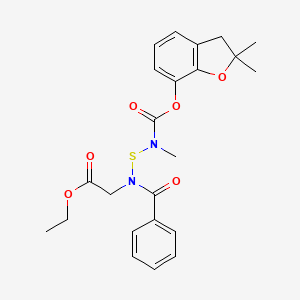


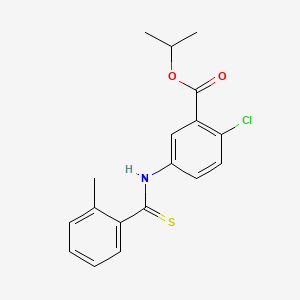
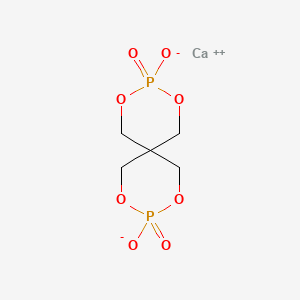
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
